molecular formula C18H18BrNO3 B4842603 [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

[1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

Katalognummer: B4842603
Molekulargewicht: 376.2 g/mol
InChI-Schlüssel: YQBBCGMDWLBNSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroindole core substituted with a 4-bromophenyl group at the 1-position, a 6,6-dimethyl moiety, and an acetic acid group at the 2-position. The tetrahydroindole system provides a partially saturated bicyclic framework, while the bromophenyl and acetic acid groups confer distinct electronic and physicochemical properties.

Eigenschaften

IUPAC Name

2-[1-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)20(15)12-5-3-11(19)4-6-12/h3-7H,8-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBBCGMDWLBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)Br)CC(=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid is a derivative of indole and possesses a complex structure characterized by the presence of a bromophenyl group and a tetrahydroindole moiety. Its molecular formula is C18H18BrN3O2C_{18}H_{18}BrN_3O_2 with a molecular weight of approximately 396.25 g/mol. The compound has gained interest due to its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroindoles exhibit significant anticancer properties. For instance, compounds similar to [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid have demonstrated cytotoxic effects against various cancer cell lines. A comparative study highlighted that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms including the modulation of apoptosis-related proteins and cell cycle arrest .

Antibacterial Effects

The antibacterial activity of this compound has also been explored. It has shown effectiveness against both gram-positive and gram-negative bacteria. Specifically, compounds related to this structure displayed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives including [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid. The results indicated that these compounds exhibited IC50 values ranging from 0.5 to 3 µM against different cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The study concluded that the presence of the bromophenyl group significantly enhances the anticancer activity compared to non-brominated analogs .

Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value of 0.20 µg/mL. The study utilized an agar diffusion method to assess antibacterial efficacy and confirmed that the compound's structural features contribute to its potency against resistant bacterial strains .

Comparative Table of Biological Activities

Activity Target Organisms MIC (µg/mL) IC50 (µM)
AnticancerMCF-7-0.5 - 3
HCT116-0.5 - 3
AntibacterialStaphylococcus aureus (MRSA)0.20-
Escherichia coliModerate-

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit promising anticancer properties. The structure of [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways and can potentially be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases. Research indicates that the bromophenyl moiety may enhance the anti-inflammatory activity through specific interactions with inflammatory mediators .

Pharmacological Applications

Neuroprotective Effects
Recent studies suggest that compounds similar to [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid may have neuroprotective effects. They are being investigated for their ability to protect neuronal cells from oxidative stress and neurotoxicity. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related indole derivatives has shown effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents from this class of compounds .

In Vitro Studies

Cell Culture Experiments
In vitro studies utilizing [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid have been conducted to evaluate its effects on cell proliferation and apoptosis. The compound has been used to assess drug interactions and cellular responses in different cancer cell lines, providing insights into its mechanism of action at the molecular level .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation
Anti-inflammatory EffectsReduced cytokine levels in rheumatoid arthritis models
Neuroprotective EffectsProtected neuronal cells from oxidative damage in vitro
Antimicrobial ActivityEffective against E. coli and S. aureus in preliminary tests

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The electron-rich indole framework facilitates electrophilic substitution, particularly at the C-3 and C-5 positions. Key reactions include:

Reaction TypeConditionsProductKey Observations
BrominationBr₂ in acetic acid (rt)4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide derivativesYields 79–84%; regioselective bromination at indole C-5 .
NitrationHNO₃/H₂SO₄ (0–5°C)Nitrated indole derivatives (theoretical)Predicted based on analogous indole reactivity patterns.

Nucleophilic Acyl Substitution

The acetic acid group undergoes esterification and amidation under standard conditions:

Reaction TypeReagentsProductYield
EsterificationCH₃OH, H⁺ (cat.)Methyl [1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetate>90% (analogous iodophenyl variant reported) .
AmidationSOCl₂ → RNH₂Corresponding acetamide derivativesRequires activation via acid chloride intermediate .

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed coupling:

Reaction TypeConditionsProductNotes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativesBromine substitution enables C–C bond formation; iodophenyl analog demonstrated similar reactivity .

Condensation and Cyclization

The ketone group (4-oxo) reacts with nucleophiles to form heterocycles:

Reaction TypePartnersProductYield
Enamine FormationEnaminones (e.g., from dimedone)Pyrrolo-annelated derivativesMulti-component reactions yield fused heterocycles (e.g., pyrimidinylindoles) .
Schiff Base SynthesisPrimary amines (e.g., thioglycolic acid)Thiazolidin-4-one derivativesObserved in analogous indole systems .

Multi-Component Reactions

This compound serves as a building block in complex syntheses:

Reaction ComponentsConditionsProductYield
Barbituric acid + arylglyoxal hydrateEthanol, refluxPyrimidinylpyrrole-fused heterocycles75–89% yield; catalyst-free conditions .
Phenyl isothiocyanateDry benzeneSulfonamide-thiourea hybrids76.8% yield; confirmed by NH proton signals in NMR .

Redox Reactions

The tetrahydroindol-4-one system undergoes redox transformations:

Reaction TypeReagentsProductNotes
OxidationCrO₃/H₂SO₄Aromatic indole derivativesTheoretical for dehydrogenation of tetrahydroindole.
ReductionNaBH₄Alcohol derivatives (e.g., 4-hydroxyindole)Not experimentally reported but plausible .

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acidity:

Reaction TypeReagentsProductpKa
DeprotonationNaOH (aq)Sodium saltEstimated pKa ≈ 4.2–4.5 (similar to arylacetic acids) .

Key Structural Influences on Reactivity:

  • Indole Core : Enables electrophilic substitution and participation in heterocyclic annulation.

  • 4-Bromophenyl Group : Facilitates cross-coupling and directs electrophiles via resonance effects.

  • Acetic Acid Moiety : Provides sites for esterification, amidation, and salt formation.

  • Ketone Group : Engages in condensation and enamine formation .

Data derived from peer-reviewed syntheses and spectral characterizations , with analogous iodophenyl systems providing supplementary insights . Experimental yields and conditions reflect optimized protocols from cited literature.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally compared to analogs with modifications in the indole core, substituents, or functional groups (Table 1).

Compound Name Key Structural Features Biological Activity/Application Reference
[1-(4-Bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid Acetic acid substituent at C2; 4-bromophenyl at C1 Potential anti-inflammatory/antiviral
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole ring at C5; carbothioamide group Antimicrobial (carbothioamide enhances enzyme binding)
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-pyrazol-1-yl)benzenesulfonamide (13) Pyrazole ring; benzenesulfonamide substituent COX-2 inhibition (sulfonamide pharmacophore)
(E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetic acid (3) 2-Thioxoimidazolidinone core; acetic acid side chain Anticancer (thioxo group enhances reactivity)
4-Amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-1H-pyrrole-3-carbonitrile Pyrrole-carbonitrile substituent; benzoyl group Antimicrobial (nitrile stabilizes interactions)

Key Observations:

  • Acetic Acid vs. Sulfonamide/Carbothioamide: The acetic acid group improves water solubility and enables hydrogen bonding, whereas sulfonamide/carbothioamide groups enhance target specificity (e.g., enzyme active sites) .
  • Heterocyclic Modifications: Pyrazole and pyrrole derivatives exhibit varied metabolic stability and binding affinities due to differences in ring electronics and substituent bulk .

Spectral and Physicochemical Comparisons

  • IR Spectroscopy: The target compound’s IR spectrum would show a broad O-H stretch (~2500–3300 cm⁻¹) for the carboxylic acid, absent in sulfonamide (13) (SO₂ stretches at 1219–1374 cm⁻¹) or carbothioamide (C=S at 1167 cm⁻¹) analogs .
  • Melting Points: The acetic acid derivative (target) has a higher melting point (199–200°C) compared to pyrazole-carbothioamide (192–193°C), reflecting stronger intermolecular H-bonding .

Q & A

Q. What synthetic strategies are recommended for the preparation of [compound]?

The compound’s indole core can be synthesized via Fischer indole synthesis , where 4-bromophenylhydrazine reacts with a ketone derivative under acidic conditions (e.g., polyphosphoric acid, PPA) to form the bicyclic structure . Subsequent functionalization of the acetic acid moiety may involve coupling reactions using trichlorotriazine intermediates, as demonstrated in analogous syntheses of bromophenyl-containing heterocycles . Key steps include refluxing in ethanol/acetic acid (9:1 v/v) and post-cyclization modifications with acrolein or morpholinium trifluoroacetate to introduce substituents .

Q. Which spectroscopic methods are effective for structural confirmation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the tetrahydroindole core (e.g., δ 2.0–2.5 ppm for methyl groups, δ 170–175 ppm for the oxo group) and the 4-bromophenyl moiety (distinct aromatic splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching C19_{19}H19_{19}BrNO3_3), while fragmentation patterns validate the acetic acid side chain .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups are critical .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Optimize reaction conditions using Design of Experiments (DoE) . For example:

  • Catalyst Screening : Morpholinium trifluoroacetate enhances electrophilic substitution in indole systems by stabilizing transition states .
  • Solvent Systems : Replace ethanol/acetic acid with DMF or THF to improve solubility of hydrophobic intermediates .
  • Temperature Gradients : Gradual heating (80–110°C) minimizes side reactions during cyclization .

Q. What computational approaches predict the reactivity of the tetrahydroindole core?

  • DFT Calculations : Use Gaussian or ORCA to model electron density distributions, identifying nucleophilic sites (e.g., C-3 of indole) for electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., polarity mismatches in aqueous vs. organic media) .
  • Docking Studies : Analyze hydrogen-bonding interactions between the acetic acid group and biological targets (e.g., enzymes with carboxylate-binding pockets) .

Q. How can contradictions in reported solubility data be resolved?

  • Phase-Solubility Studies : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects on the carboxylic acid group .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may alter dissolution rates .
  • Co-Solvency Screening : Test binary solvent systems (e.g., PEG-400/water) to enhance dissolution of the lipophilic bromophenyl group .

Methodological Considerations for Data Contradictions

  • Regioselectivity in Substitution Reactions : LC-MS/MS can detect byproducts from competing bromine displacement at ortho vs. para positions on the phenyl ring .
  • Byproduct Identification : Use preparative HPLC to isolate impurities, followed by 19F^{19}\text{F} NMR (if fluorinated analogs exist) or X-ray crystallography for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid
Reactant of Route 2
[1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.